S-Phenyl dichloromethanesulfonothioate
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Overview
Description
S-Phenyl dichloromethanesulfonothioate: is an organosulfur compound characterized by the presence of a phenyl group attached to a dichloromethanesulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Phenyl dichloromethanesulfonothioate typically involves the reaction of phenylthiol with dichloromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SH+Cl2CHSO2Cl→C6H5S-CHCl2SO2Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Phenyl dichloromethanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols and sulfides. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-Phenyl dichloromethanesulfonothioate is used as an intermediate in the synthesis of various organosulfur compounds. It is also employed in the study of reaction mechanisms involving sulfur-containing compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the modification and optimization of biological activity.
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of S-Phenyl dichloromethanesulfonothioate involves its ability to undergo various chemical transformations. The phenyl group provides stability and reactivity, while the dichloromethanesulfonothioate moiety allows for diverse chemical modifications. The compound can interact with molecular targets through electrophilic and nucleophilic pathways, making it versatile in different chemical environments.
Comparison with Similar Compounds
Phenylthiol: Similar in having a phenyl group attached to a sulfur atom.
Dichloromethanesulfonyl chloride: Shares the dichloromethanesulfonyl moiety.
Phenylsulfonothioate: Contains the phenylsulfonothioate group.
Uniqueness: S-Phenyl dichloromethanesulfonothioate is unique due to the combination of the phenyl group with the dichloromethanesulfonothioate moiety. This combination imparts distinct chemical properties, making it more reactive and versatile compared to its individual components.
Properties
CAS No. |
62479-80-5 |
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Molecular Formula |
C7H6Cl2O2S2 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
dichloromethylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C7H6Cl2O2S2/c8-7(9)13(10,11)12-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
DWRFAVJWUCHAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SS(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
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